2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione
Description
Contextualization of the Isoindoline-1,3-dione and Thiazole (B1198619) Scaffolds in Heterocyclic Chemistry
The isoindoline-1,3-dione scaffold, commonly known as the phthalimide (B116566) moiety, is a crucial structural unit in a multitude of biologically active molecules. gsconlinepress.com Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. gsconlinepress.comnih.gov The significance of this scaffold is underscored by the existence of drugs like lenalidomide (B1683929) and pomalidomide, which are used in the treatment of multiple myeloma. gsconlinepress.com The chemical reactivity of the imide hydrogen allows for a variety of substitutions, making it a versatile building block in medicinal chemistry. nih.gov
Similarly, the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. nih.goveurekaselect.com This scaffold is present in numerous natural products, such as vitamin B1 (thiamine), and synthetic drugs with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer agents. nih.govspast.orgijper.org The aromatic nature of the thiazole ring and its ability to participate in various chemical reactions make it an attractive component for the design of new therapeutic agents. nih.gov
The combination of these two scaffolds in 2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione results in a hybrid molecule with the potential for unique chemical and biological properties, driving its relevance in current research.
Historical Development and Evolution of Research on Related Structural Motifs
Research into thiazole derivatives has a rich history, with pioneering work by Hofmann and Hantzsch laying the foundation for thiazole chemistry. nih.govijper.org The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a fundamental method for constructing the thiazole ring. ijper.orgnih.gov Over the years, the field has expanded significantly, with numerous synthetic methods being developed to access a wide range of functionalized thiazoles. nih.gov
The history of the isoindoline-1,3-dione moiety is famously associated with the drug thalidomide (B1683933). mdpi.com Originally marketed as a sedative in the 1950s, its tragic teratogenic effects led to a paradigm shift in drug regulation and safety testing. mdpi.comnih.gov However, subsequent research has repurposed thalidomide and its analogues, such as lenalidomide and pomalidomide, as effective treatments for certain cancers and inflammatory diseases, highlighting the therapeutic potential of the isoindoline-1,3-dione core. gsconlinepress.commdpi.com The evolution of research on both motifs from foundational synthesis and early applications to the development of sophisticated therapeutic agents provides a strong rationale for investigating hybrid structures like this compound.
Current Research Landscape and Definitive Knowledge Gaps Pertaining to this compound
The current research landscape indicates a significant interest in the synthesis and biological evaluation of hybrid molecules that incorporate multiple pharmacophoric units. researchgate.net The rationale behind this approach is that such molecules may exhibit enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles. Several studies have explored the synthesis of molecules combining isoindoline-1,3-dione with other heterocyclic systems, including thiazole derivatives. nih.govresearchgate.net For instance, a related compound, (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, has been synthesized and shown to possess antimitotic activity against human tumor cells. mdpi.com
Despite the active research on related compounds, a definitive knowledge gap exists specifically for this compound. A thorough review of the scientific literature reveals a lack of dedicated studies focusing on the synthesis, characterization, and biological evaluation of this particular compound. While the synthesis of similar structures has been reported, the specific properties and potential applications of this compound remain largely unexplored. This gap presents an opportunity for future research to elucidate the chemical and biological profile of this molecule.
Fundamental Objectives and Scope of Academic Inquiry into the Compound's Properties and Reactivity
The primary objective of academic inquiry into this compound is to synthesize and characterize the compound to understand its fundamental chemical and physical properties. A key goal is to explore its potential as a biologically active agent, given the well-documented pharmacological activities of its constituent isoindoline-1,3-dione and thiazole scaffolds.
The scope of such research would typically involve:
Synthesis and Characterization: Developing an efficient synthetic route to obtain the pure compound and confirming its structure using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.
Investigation of Chemical Reactivity: Studying the reactivity of the molecule, for example, at the thiazole ring or the imide functionality, to understand its chemical behavior and potential for further derivatization.
Biological Evaluation: Screening the compound for a range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand how structural modifications influence biological activity, which can guide the design of more potent and selective compounds.
The overarching aim is to contribute to the broader field of medicinal chemistry by expanding the library of heterocyclic compounds with therapeutic potential and to fill the existing knowledge gap concerning this specific molecule.
Detailed Research Findings
While specific research on this compound is limited, data from closely related analogues provide valuable insights into the potential properties of this compound class. The following table summarizes findings for a structurally similar molecule.
| Compound Name | Synthesis Method | Biological Activity | Key Findings |
| (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Claisen–Schmidt condensation | Antimitotic activity against human tumor cells | Displayed a high level of antimitotic activity with mean GI50/TGI values of 15.72/50.68 μM. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c1-7-6-13-12(17-7)14-10(15)8-4-2-3-5-9(8)11(14)16/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHZPAKRQGUVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Pathways for 2 5 Methylthiazol 2 Yl Isoindoline 1,3 Dione and Its Analogues
Retrosynthetic Disconnection and Strategic Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. For 2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione, the most logical disconnection occurs at the imide C-N bond, which links the thiazole (B1198619) ring to the isoindoline-1,3-dione core. This bond is formed during the final step of the synthesis via a condensation or nucleophilic substitution reaction.
This disconnection strategy yields two key precursors:
Precursor A: The Isoindoline-1,3-dione synthon , which is most readily represented by phthalic anhydride (B1165640) . Phthalic anhydride is a stable, inexpensive, and commercially available starting material that readily reacts with primary amines to form the phthalimide (B116566) ring system. nih.gov
Precursor B: The Thiazole synthon , which is 2-amino-5-methylthiazole (B129938) . This molecule provides the nucleophilic primary amino group required to react with the phthalic anhydride precursor.
The strategic selection of these precursors is based on the robust and well-established chemical reactions available for their synthesis and subsequent coupling, which are detailed in the following sections.

Classical and Established Synthetic Routes to the Isoindoline-1,3-dione Core and Thiazole Moiety
The classical approach to synthesizing this compound involves the separate preparation of the two core heterocyclic systems, followed by their coupling.
The isoindoline-1,3-dione (phthalimide) core is one of the most accessible heterocyclic structures in organic synthesis. The most important and widely used method for its formation is the dehydrative condensation of phthalic anhydride with a primary amine. organic-chemistry.orgturito.com
This reaction is typically carried out by heating the two reactants at elevated temperatures, often between 180-185 °C, which can be performed with or without a solvent. nih.gov When a solvent is used, glacial acetic acid is a common choice, as it facilitates the reaction and helps in the removal of the water byproduct. sphinxsai.comsphinxsai.com The reaction proceeds through an initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen on the remaining carboxylic acid, followed by dehydration, yields the stable five-membered imide ring. nih.gov
| Reactants | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Phthalic Anhydride + Primary Amine | Heating at 180–185 °C, solvent-free | N-Substituted Phthalimide | nih.gov |
| Phthalic Anhydride + Heterocyclic Amine | Reflux in glacial acetic acid for 4 hours | N-Heteroaryl Phthalimide | sphinxsai.com |
| Phthalic Anhydride + Amino Acid | Reflux in glacial acetic acid for 2 hours | N-Phthaloyl Amino Acid | sphinxsai.com |
| Phthalic Anhydride + Amino Acid | Microwave irradiation (900 W), solvent-free on silica (B1680970) gel | N-Phthaloyl Amino Acid | nih.gov |
The 2-amino-5-methylthiazole precursor is most commonly synthesized via the Hantzsch thiazole synthesis. synarchive.comwikipedia.org This robust and versatile method involves the reaction of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com For the synthesis of 2-amino-5-methylthiazole, the specific reactants are thiourea (B124793) and an α-haloketone bearing a methyl group, such as 1-chloroacetone or 1-bromoacetone.
The mechanism of the Hantzsch synthesis begins with a nucleophilic attack (S_N2 reaction) from the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide. chemhelpasap.comyoutube.com This is followed by an intramolecular cyclization where one of the nitrogen atoms of the intermediate attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the aromatic thiazole ring. youtube.com This method is highly efficient for producing a wide variety of substituted 2-aminothiazoles. mdpi.com
| α-Haloketone | Thioamide Component | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Chloroacetone | Thioacetamide | Heating in a suitable solvent (e.g., ethanol) | 2,4-Dimethylthiazole | wikipedia.org |
| 2-Bromoacetophenone | Thiourea | Heating in methanol (B129727) for 30 min | 2-Amino-4-phenylthiazole | chemhelpasap.com |
| Substituted α-Bromoketone | Substituted Thiourea | Heating with iodine catalyst | Substituted 2-Aminothiazole | google.com |
With both precursors in hand, the final step is the formation of the C-N bond linking the two heterocyclic moieties. This is achieved through a direct condensation reaction between phthalic anhydride and 2-amino-5-methylthiazole. This reaction follows the same principles outlined in section 2.2.1.
The reactants are typically heated together in a high-boiling solvent such as glacial acetic acid. sphinxsai.com The primary amino group of the thiazole acts as the nucleophile, attacking the anhydride to form the phthalamic acid intermediate, which then cyclizes upon continued heating to yield the final product, this compound, with the elimination of a molecule of water. This straightforward coupling strategy is efficient and widely applicable for the synthesis of N-aryl and N-heteroaryl phthalimides. sphinxsai.comsphinxsai.com
Advanced Synthetic Approaches and Process Optimization
While the classical multi-step synthesis is reliable, modern organic chemistry emphasizes efficiency, atom economy, and environmental considerations. Advanced approaches such as one-pot multicomponent reactions (MCRs) aim to reduce the number of synthetic steps, minimize purification of intermediates, and save time and resources. researchgate.net
One-pot syntheses for N-substituted phthalimides and multicomponent reactions for thiazoles have been developed, streamlining the preparation of these important scaffolds. researchgate.nethhu.de
Thiazole Synthesis via MCRs: Several multicomponent strategies exist for the synthesis of thiazole derivatives. These methods construct the thiazole ring from simpler, acyclic precursors in a single step. For example, a four-component reaction has been reported for synthesizing polysubstituted thiazoles from ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur. nih.gov Another approach involves the reaction of aryl glyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation. nih.gov These MCRs offer operational simplicity and can generate diverse thiazole structures in good to excellent yields. nih.gov
One-Pot Synthesis of N-Substituted Phthalimides: Efficient one-pot procedures have been developed to synthesize N-substituted phthalimides directly from anhydrides and amines or their precursors. One such method describes the synthesis of substituted phthalimides via a base-mediated cascade reaction under ultrasound irradiation, highlighting the use of green chemistry principles. hhu.deresearchgate.net Another approach utilizes a catalytic amount of 18-crown-6 (B118740) to facilitate the reaction between potassium phthalimide and alkyl halides in toluene, affording high yields of the N-alkylated products. oup.com Additionally, N-substituted phthalimides can be obtained in good yields from corresponding azides and anhydrides using iodotrimethylsilane (B154268) generated in situ. lookchem.com
While a direct one-pot, three-component synthesis of this compound from phthalic anhydride, an α-haloketone, and thiourea has not been explicitly detailed, the principles of MCRs suggest its feasibility. Such a process would involve the in-situ formation of 2-amino-5-methylthiazole via the Hantzsch reaction, followed by its immediate condensation with phthalic anhydride in the same reaction vessel, thereby bypassing the need for isolation and purification of the thiazole intermediate.
| Reaction Type | Components | Key Features | Reference |
|---|---|---|---|
| One-Pot Phthalimide Synthesis | 2-(4-oxo-2-thioxothiazolidin-5-ylidene)acetates + α,α-dicyanoolefins + Amines | Ultrasound irradiation, green conditions, cascade process | hhu.de |
| One-Pot Phthalimide Synthesis | Azides + Anhydrides | Uses in situ generated iodotrimethylsilane, mild conditions | lookchem.com |
| Thiazole MCR | Ketones + Aldehydes + Ammonium Salt + Elemental Sulfur | Four-component reaction, metal-free | nih.gov |
| Thiazole MCR | Aryl glyoxals + Cyclic 1,3-dicarbonyls + Thioamides | Aqueous solvent, microwave irradiation | nih.gov |
Catalyst-Mediated Synthesis (e.g., Green Biocatalysts)
The synthesis of thiazole derivatives, the precursors to the title compound, has increasingly benefited from catalyst-mediated approaches, with a significant emphasis on green chemistry. Biocatalysts, particularly those derived from natural polymers like chitosan (B1678972), have emerged as effective, eco-friendly options. For instance, modified chitosan hydrogels have been successfully employed as recyclable, heterogeneous basic catalysts for the synthesis of various thiazole derivatives. rsc.orgresearchgate.netresearchgate.net These biocatalysts offer advantages such as high surface area, thermal stability, mild reaction conditions, and reusability without significant loss of catalytic efficiency. rsc.orgresearchgate.net
The formation of the isoindoline-1,3-dione (phthalimide) ring itself is typically an acid-catalyzed condensation reaction between phthalic anhydride and a primary amine—in this case, 2-amino-5-methylthiazole. While glacial acetic acid often serves as both the solvent and catalyst, other catalysts have been explored to improve yields and reaction conditions. rsc.org The general mechanism involves the initial nucleophilic attack of the primary amine onto one of the anhydride's carbonyl carbons, leading to a phthalamic acid intermediate. Subsequent acid-catalyzed intramolecular cyclization and dehydration yield the final imide product. researchgate.net
| Catalyst Type | Example | Application | Advantages |
| Green Biocatalyst | Chitosan-based hydrogels (e.g., TCsSB, PIBTU-CS) | Thiazole ring synthesis | Eco-friendly, reusable, high yield, mild conditions. rsc.orgresearchgate.net |
| Acid Catalyst | Glacial Acetic Acid | Isoindoline-1,3-dione ring formation | Serves as both solvent and catalyst. |
| Acid Catalyst | Sulphamic Acid | Isoindoline-1,3-dione ring formation | Can improve yields in traditional procedures. researchgate.net |
Microwave-Assisted and Sonochemical Synthesis
To accelerate reaction rates, improve yields, and promote greener synthetic protocols, non-conventional energy sources like microwave irradiation and ultrasound (sonochemistry) have been applied to the synthesis of heterocyclic compounds, including thiazoles and phthalimides.
Microwave-Assisted Synthesis: This technique utilizes microwave energy to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction time compared to conventional heating methods. The reaction of phthalic anhydride with various primary amines to form N-substituted phthalimides has been efficiently conducted using microwave irradiation, sometimes under solvent-free conditions, with high yields. rsc.org Similarly, the Hantzsch synthesis of the thiazole precursor can be accelerated using this method. The key benefits are shorter reaction times (minutes versus hours), improved yields, and often cleaner reaction profiles. rsc.org
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
| Conventional Heating | 7–10 hours | 70–83% | Standard, well-established procedure. |
| Microwave Irradiation | 30–60 seconds | 85–91% | Drastically reduced reaction time, high efficiency. rsc.org |
| Ultrasonic Irradiation | 20–30 minutes | >90% | Energy efficient, mild conditions, compatible with biocatalysts. rsc.orgresearchgate.net |
Derivatization Strategies and Analogue Libraries Construction
The construction of analogue libraries of this compound is a key strategy for exploring structure-activity relationships (SAR). Derivatization can be targeted at three primary locations: the isoindoline-1,3-dione ring, the 5-methylthiazol-2-yl moiety, or by attaching functional probes via linkers.
Substituent Variation on the Isoindoline-1,3-dione Ring System
The aromatic core of the isoindoline-1,3-dione moiety is readily modified by using substituted phthalic anhydrides as starting materials. Commercially available or synthetically accessible anhydrides with electron-donating or electron-withdrawing groups (e.g., nitro, halogen, alkoxy) at the 3, 4, 5, or 6-positions can be condensed with 2-amino-5-methylthiazole. This strategy allows for systematic variation of the electronic and steric properties of the phthalimide headgroup, which can be critical for modulating biological activity. The condensation reaction generally proceeds under similar conditions to those for unsubstituted phthalic anhydride, typically involving refluxing in glacial acetic acid.
Chemical Modifications of the 5-Methylthiazol-2-yl Moiety
The thiazole ring offers several positions for chemical modification to build diversity into analogue libraries. The methyl group at the 5-position is a key site for derivatization. For example, a precursor such as 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione can undergo a Claisen–Schmidt condensation with various aromatic aldehydes. researchgate.net This reaction extends the substituent at the 5-position into a larger, conjugated enone system, significantly altering the molecule's size and electronic properties. researchgate.net Furthermore, the thiazole ring can be functionalized with other groups, such as arylhydrazono moieties, by selecting appropriately substituted precursors for the initial ring-forming reaction. rsc.org
| Modification Site | Reaction Type | Reagents | Resulting Moiety |
| C5-position (via acetyl group) | Claisen–Schmidt Condensation | Aromatic aldehydes, base (e.g., potassium tert-butoxide) | Acryloyl (enone) functionality. researchgate.net |
| C5-position | Azo Coupling | Arenediazonium chlorides | Aryldiazenyl group. rsc.org |
| C4-position | Hantzsch Synthesis Precursor | Varied α-haloketones | Variation of the substituent at C4. |
Bioconjugation and Linker Chemistry for Functional Probes
To develop functional probes for biological studies, the core structure of this compound can be appended with linkers for bioconjugation. The phthalimide moiety is a particularly attractive handle for such modifications. Studies have shown that phthalimide derivatives can be conjugated to other chemical entities through various linkers to create hybrids with specific biological targets. nih.govnih.gov
The strategy often involves first synthesizing a phthalimide derivative containing a reactive functional group (e.g., a carboxylic acid or an alkyne). For instance, 2-(carboxymethyl)isoindoline-1,3-dione can be prepared from phthalic anhydride and glycine. nih.gov The carboxylic acid can then be activated and coupled to an amine-containing linker or biomolecule. Alternatively, click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, provides an efficient method for conjugation by linking a phthalimide-alkyne with an azide-functionalized molecule. nih.gov These linkers can be used to attach fluorophores, affinity tags, or other pharmacophores to create targeted probes. While less common, the thiazole ring could also be functionalized with a suitable group to serve as an attachment point.
Elucidation of Reaction Mechanisms and Transition State Analysis
The synthesis of this compound involves two primary, well-understood reaction mechanisms: the Hantzsch thiazole synthesis for the precursor and the condensation for the final imide formation.
The Hantzsch thiazole synthesis typically proceeds by the reaction of an α-haloketone with a thioamide. The mechanism is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, displacing the halide in an SN2 reaction. chemhelpasap.com This is followed by an intramolecular cyclization, where the thioamide's nitrogen atom attacks the ketone's carbonyl carbon. The resulting hydroxyl-thiazoline intermediate then undergoes dehydration, often under acidic conditions, to yield the aromatic thiazole ring. nih.gov
The formation of the isoindoline-1,3-dione ring from phthalic anhydride and a primary amine follows a two-step process. researchgate.net
Nucleophilic Acyl Substitution: The reaction begins with the nucleophilic attack of the primary amine's nitrogen on one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This opens the anhydride ring to form a stable phthalamic acid intermediate.
Intramolecular Cyclization and Dehydration: Under heating and typically with an acid catalyst, the carboxylic acid and amide functionalities of the intermediate undergo an intramolecular condensation. The amide nitrogen attacks the carboxylic acid carbon, and a subsequent dehydration step eliminates a molecule of water to form the stable five-membered imide ring.
Computational methods, such as Density Functional Theory (DFT), are employed to investigate the reaction pathways and analyze the transition states of such reactions. These studies can determine activation energy barriers for key steps, such as the initial C-C or C-N bond formation, and elucidate the role of catalysts and solvents, providing deeper mechanistic insight beyond empirical observation. researchgate.net
Advanced Structural Characterization and Spectroscopic Investigations of 2 5 Methylthiazol 2 Yl Isoindoline 1,3 Dione
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
For 2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione, obtaining single crystals suitable for X-ray analysis would be the first step. This typically involves slow evaporation of a saturated solution or vapor diffusion techniques. Once a suitable crystal is mounted on a diffractometer, the diffraction pattern is collected and analyzed to solve the structure.
Table 1: Representative Crystallographic Data for Related Isoindoline-1,3-dione Compounds This table presents typical data obtained from single-crystal X-ray diffraction studies of analogous structures to illustrate expected findings.
| Parameter | 2-Ethylisoindoline-1,3-dione researchgate.net | 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione nih.gov |
| Formula | C₁₀H₉NO₂ | C₁₂H₇NO₅ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁/c |
| Unit Cell Dimensions | a = 7.254 Å, b = 4.475 Å, c = 13.506 Å | a = 12.129 Å, b = 5.1385 Å, c = 16.818 Å |
| β | 98.774° | 100.21° |
| Key Structural Feature | Phthalimide (B116566) unit is essentially planar. | Dihedral angle between isoindole-1,3-dione and furan (B31954) ring is 89.2°. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure, Conformation, and Dynamics
NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is required for the complete assignment of all proton and carbon signals of this compound.
The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the isoindoline (B1297411) aromatic ring, typically in the range of δ 7.8-8.0 ppm. nih.gov The 5-methyl group on the thiazole (B1198619) ring would appear as a singlet, while the thiazole ring proton would also be a singlet. The ¹³C NMR spectrum would display signals for the carbonyl carbons of the dione (B5365651) group at the downfield end of the spectrum (around δ 167 ppm) and distinct signals for the aromatic and thiazole ring carbons. mdpi.com
To unambiguously assign the structure, a suite of 2D NMR experiments is essential. nih.govsdsu.eduresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, it would primarily confirm the connectivity between the adjacent protons on the benzene (B151609) ring of the isoindoline core. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the direct assignment of protonated carbon atoms, such as those in the benzene ring and the methyl group. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary (non-protonated) carbons, like the carbonyl carbons and the carbons at the junctions of the isoindoline and thiazole rings. For instance, correlations from the isoindoline protons to the carbonyl carbons would confirm their proximity. epfl.ch
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment would be particularly useful for determining the preferred conformation in solution by observing through-space interactions between protons on the isoindoline ring and protons on the thiazole ring. harvard.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound This table is a hypothetical representation of expected NMR data based on analogous structures.
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| Isoindoline Aromatic (H) | 7.8-8.0 (m, 4H) | 124-135 | C=O | Thiazole-H |
| Isoindoline C=O | - | ~167 | - | - |
| Thiazole-H | ~7.5 (s, 1H) | ~120 | Thiazole-C, Thiazole-CH₃ | Isoindoline Aromatic-H |
| Thiazole-CH₃ | ~2.5 (s, 3H) | ~15 | Thiazole-C, Thiazole-H | Thiazole-H |
Variable Temperature NMR Studies for Conformational Exchange
Variable Temperature (VT) NMR studies can provide insight into the dynamic processes of a molecule, such as restricted rotation around single bonds. researchgate.net For this compound, VT-NMR could be used to investigate the rotational barrier around the N-C bond connecting the isoindoline and thiazole rings. If the rotation is hindered, one might observe broadening or splitting of NMR signals at low temperatures as the molecule's conformational exchange slows down on the NMR timescale.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure through fragmentation analysis. wiley.com
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. rsc.org For this compound (C₁₂H₈N₂O₂S), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value. A match within a few parts per million (ppm) would unequivocally confirm the compound's elemental composition.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation through collision-induced dissociation, and analyzing the resulting fragment ions. nih.gov This technique provides valuable information about the connectivity of the molecule by identifying its constituent structural subunits.
For this compound, the MS/MS spectrum would be expected to show characteristic fragmentation patterns. Key fragmentation pathways would likely include:
Cleavage of the bond between the isoindoline nitrogen and the thiazole ring, leading to fragment ions corresponding to the phthalimide cation and the 2-amino-5-methylthiazole (B129938) cation.
Loss of carbon monoxide (CO) from the isoindoline-1,3-dione core.
Analysis of these fragmentation patterns allows for the piecing together of the molecular structure, providing strong corroborative evidence for the structure determined by NMR and X-ray crystallography.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table outlines the expected major ions in an MS/MS experiment.
| m/z (Predicted) | Ion Structure |
| 245.038 | [M+H]⁺ (Molecular Ion) |
| 148.024 | Phthalimide Cation |
| 115.043 | 2-Amino-5-methylthiazole Cation |
| 104.042 | Phthaloyl Cation Fragment |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular vibrations within a chemical structure. For this compound, the IR spectrum is dominated by characteristic bands that confirm the presence of its key structural motifs: the isoindoline-1,3-dione (phthalimide) core and the 5-methylthiazole (B1295346) substituent.
The most prominent features in the IR spectra of isoindoline-1,3-dione derivatives are the carbonyl (C=O) stretching vibrations of the imide group. These typically manifest as two distinct bands due to symmetric and asymmetric stretching modes. Studies on various N-substituted isoindoline-1,3-diones show the asymmetric C=O stretching vibration appearing in the range of 1760–1779 cm⁻¹, while the symmetric stretching vibration is observed at a lower frequency, typically between 1688–1699 cm⁻¹. The high frequency of these bands is characteristic of the five-membered imide ring system.
Vibrations associated with the aromatic phthalimide portion include C-H stretching and C=C ring stretching. The aromatic C=C stretching vibrations are generally found in the 1410-1430 cm⁻¹ region. The thiazole ring also contributes to the spectrum with its own set of characteristic vibrations, although these can sometimes overlap with those from the isoindoline moiety. The structure of the title compound is further confirmed by vibrations corresponding to the methyl group on the thiazole ring. Theoretical vibrational studies on related thiazole compounds help in assigning these complex vibrational modes.
A summary of the expected characteristic vibrational frequencies for this compound, based on data from related compounds, is presented below.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Asymmetric C=O Stretch | Imide | 1760 - 1779 | |
| Symmetric C=O Stretch | Imide | 1688 - 1699 | |
| Aromatic C=C Stretch | Isoindoline Ring | 1410 - 1430 | |
| C-N Stretch | Imide / Thiazole | 1350 - 1380 | General Range |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of electromagnetic radiation. The spectrum of this compound is characterized by intense absorptions in the near-ultraviolet (NUV) region, which arise from π→π* electronic transitions within the conjugated π-systems of the phthalimide and thiazole rings.
Studies on a series of N-substituted isoindoline-1,3-dione compounds, with measurements conducted in dichloromethane (B109758) (CH₂Cl₂), reveal strong absorption peaks in the range of 229 to 231 nm. These high-energy absorptions are characteristic of the delocalized π-electrons present in the aromatic and heterocyclic moieties of the molecules. The phthalimide group itself is a strong chromophore, and its electronic properties are modulated by the nature of the substituent at the nitrogen atom.
The optical properties of such compounds can be further analyzed to determine parameters like the optical band gap (Eg) and refractive index (n). For related isoindoline-1,3-dione derivatives, optical band gap values have been calculated to be in the range of 4.5 to 4.7 eV, indicating their nature as dielectric materials. The refractive indices for these compounds have been reported to vary from 1.942 to 2.512. These properties are crucial for evaluating the potential of these materials in optical and electronic applications.
| Spectroscopic/Optical Parameter | Typical Value/Range for Related Compounds | Associated Transition/Property | Reference |
|---|---|---|---|
| Absorption Maximum (λmax) | 229 - 231 nm | π→π* Electronic Transitions | |
| Optical Band Gap (Eg) | ~4.5 - 4.7 eV | Energy for electron excitation | |
| Refractive Index (n) | 1.942 - 2.512 | Optical transparency/behavior |
Computational and Theoretical Studies on 2 5 Methylthiazol 2 Yl Isoindoline 1,3 Dione
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the chemical behavior of molecular systems. nih.govresearchgate.net DFT methods have been successfully applied to various isoindoline-1,3-dione and thiazole (B1198619) derivatives to investigate their molecular structure, electronic characteristics, and reactivity. nih.govirjweb.com
Molecular geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the title compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. irjweb.comaimspress.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
A small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net This property is often associated with higher electron transfer capability.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical framework for predicting how the molecule will interact in a chemical reaction.
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of polarizability. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
Formulas are based on Koopmans' theorem.
DFT calculations on related thiazole and isoindoline-1,3-dione derivatives have utilized these parameters to rationalize their reactivity and potential biological activity. irjweb.comresearchgate.net
Quantum chemical methods are widely used to predict spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds. nih.govresearchgate.net
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov By comparing the calculated shifts with experimental data, the accuracy of the computed geometry can be validated. While specific calculated data for the title compound is not available, experimental NMR data for a closely related, more complex derivative, (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, provides insight into the expected signals for the core structure. mdpi.com
| Fragment | Signal Type | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C-4 Methyl (Thiazole) | Singlet (3H) | 2.71 | - |
| Carbonyl (C=O) | - | - | 182.8, 177.9 |
Data derived from the experimental spectrum of (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. mdpi.com
IR Spectroscopy: DFT calculations can predict vibrational frequencies. For isoindoline-1,3-dione derivatives, the characteristic stretching frequencies of the imide carbonyl (C=O) groups are a significant feature, typically appearing in the range of 1699–1779 cm–1. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. researchgate.netresearchgate.net This analysis helps to understand the electronic structure and the nature of the orbitals involved in the absorption of light, which is particularly relevant for compounds with conjugated systems.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a single molecule like 2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione, MD simulations can explore its conformational space in a solvent, providing a dynamic picture of its flexibility and interactions with surrounding solvent molecules.
In the context of drug discovery, MD simulations are more commonly used to assess the stability of a ligand-protein complex after a docking procedure. mdpi.com By simulating the complex for nanoseconds, researchers can observe how the ligand settles into the binding pocket and analyze the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone or the ligand's position over the course of the simulation. A stable complex will exhibit minimal fluctuations in its RMSD value. researchgate.net
Molecular Docking and Protein-Ligand Interaction Analysis (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
The isoindoline-1,3-dione scaffold is present in numerous biologically active molecules, and its derivatives have been docked into various protein targets to explore their inhibitory potential. nih.govrsc.org Similarly, thiazole-containing compounds are known to interact with a wide range of biological targets. mdpi.com Docking studies involving the this compound scaffold would involve placing the molecule into the active site of a target protein and scoring the different binding poses based on factors like intermolecular energies, including electrostatic and van der Waals interactions.
Key interactions typically observed for such scaffolds include:
Hydrogen Bonding: The carbonyl oxygens of the isoindoline-1,3-dione moiety are potent hydrogen bond acceptors. researchgate.net
Hydrophobic Interactions: The aromatic rings of the isoindoline (B1297411) and thiazole components can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the binding site. researchgate.netmdpi.com
The following table summarizes docking results for structurally related thiazo-isoindolinedione compounds against various protein targets, illustrating the types of interactions that could be anticipated for the title compound.
| Compound Class | Protein Target | PDB ID | Key Interacting Residues | Interaction Types |
|---|---|---|---|---|
| Isoindoline-1,3-dione derivatives | InhA (Enoyl-acyl carrier protein reductase) | - | Tyr158, Phe149, Lys165 | Hydrogen bonding, π-π stacking researchgate.net |
| Thiazo-isoindolinedione hybrids | SARS-CoV-2 Main Protease (Mpro) | - | - | Potential inhibition predicted researchgate.net |
| Isoindoline-1,3-dione derivatives | RSK2 (Ribosomal S6 kinase 2) | - | - | Binding mode analysis performed rsc.org |
| 2-aminothiazole inhibitors | CDK5 (Cyclin-dependent kinase 5) | - | Cys83 | Hydrogen bonding, Hydrophobic interactions nih.gov |
These in silico analyses are fundamental for rational drug design, providing a theoretical basis for synthesizing new derivatives with improved affinity and selectivity for specific biological targets.
Identification of Potential Biological Targets and Binding Modes
A primary step in assessing the therapeutic potential of a novel compound is the identification of its biological targets. The isoindoline-1,3-dione moiety is a well-known pharmacophore, recognized for its interaction with a variety of biological targets, largely due to its planar aromatic ring and hydrophobicity. nih.gov Similarly, the thiazole ring is a structural component in numerous drugs and lead compounds. mdpi.com
For this compound, computational target prediction can be performed using web-based servers like Swiss Target Prediction, which analyze molecular similarity to a database of known active compounds. Based on studies of structurally related thiazole-isoindoline hybrids, potential targets could include proteins involved in cancer and microbial pathways. researchgate.net For instance, molecular docking analyses on similar scaffolds have explored inhibitory potential against targets such as the SARS-CoV-2 main protease (Mpro), various bacterial enzymes, and proteins implicated in cancer cell proliferation. researchgate.netresearchgate.net
Molecular docking simulations are then employed to predict the binding mode of the compound within the active site of these identified targets. This process involves placing the flexible ligand into the rigid or flexible binding pocket of the protein receptor and scoring the resulting poses. The preferred binding mode is the one that minimizes the system's energy, suggesting the most stable and likely interaction.
Elucidation of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Pi-Stacking)
The stability of a ligand-receptor complex is governed by a network of intermolecular interactions. Computational analysis provides a detailed view of these crucial contacts. For this compound, the key structural features dictating its interactions are:
The Isoindoline-1,3-dione Ring: The two carbonyl (C=O) groups are potent hydrogen bond acceptors, capable of forming strong hydrogen bonds with amino acid residues like tyrosine, arginine, or lysine (B10760008) in a protein's active site. The planar phthalimide (B116566) ring system is hydrophobic and can engage in favorable pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.
The 5-Methylthiazole (B1295346) Ring: The thiazole ring itself can participate in various hydrophobic and polar interactions. The nitrogen and sulfur heteroatoms can influence the electronic distribution and interaction potential of the molecule.
Studies on analogous isoindoline-1,3-dione derivatives have consistently shown the importance of the carbonyl oxygens as hydrogen-bond acceptors and the planar ring in forming hydrophobic interactions, which are essential for anchoring the molecule within the biological target. nih.gov
Prediction of Binding Affinities and Virtual Screening
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target, typically expressed in kcal/mol. A more negative score generally indicates a stronger, more favorable interaction. Docking studies on similar thiazole-isoindoline compounds against cancer-related proteins have reported binding energies in the range of -7 to -10 kcal/mol, suggesting significant binding potential. researchgate.net
This predictive power is leveraged in virtual screening campaigns. Large digital libraries containing thousands or millions of compounds can be rapidly docked against a specific protein target. Compounds that achieve high-ranking scores are selected as "hits" for further experimental validation, dramatically accelerating the pace of drug discovery by prioritizing molecules with the highest probability of being active.
Table 1: Example of Predicted Binding Affinities for a Thiazole-Isoindoline Scaffold Against Various Protein Targets (Illustrative) Note: This table is for illustrative purposes, showing typical data obtained from molecular docking studies on analogous compounds.
| Protein Target | PDB Code | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Melanoma Cancer Protein | 2AE4 | -9.83 |
| Bacterial Protein | 1MBT | -8.50 |
| SARS-CoV-2 Main Protease | 6LU7 | -7.95 |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
When experimental activity data for a series of related compounds is available, QSAR provides a powerful method to build predictive mathematical models.
Development and Validation of Predictive QSAR Models
QSAR modeling aims to find a statistical relationship between the chemical structures of a set of compounds and their biological activity. nih.gov The process involves calculating a wide range of molecular descriptors (e.g., physicochemical, electronic, topological) for each compound in a training set. Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build an equation that correlates a selection of these descriptors with the observed activity (e.g., IC₅₀ values).
A robust QSAR model must be rigorously validated to ensure its predictive power. While specific QSAR models for this compound are not yet published, studies on other thiazole and isoindoline derivatives have successfully established models that can guide the design of new, more potent inhibitors. nih.govresearchgate.netmdpi.com
Identification of Pharmacophoric Features for Analog Design
A pharmacophore is the essential three-dimensional arrangement of molecular features responsible for a compound's biological activity. Based on the computational analysis of this compound, a hypothetical pharmacophore model can be proposed. Key features would likely include:
Two hydrogen bond acceptor sites (from the carbonyl oxygens).
An aromatic/hydrophobic region (the isoindoline ring).
Additional hydrophobic or interactive features contributed by the methylthiazole moiety.
Structure-activity relationship (SAR) studies of related compounds have confirmed that the isoindoline-1,3-dione ring system is often a critical component of the pharmacophore. nih.gov By understanding these key features, medicinal chemists can design new analogs, modifying non-essential parts of the molecule to improve potency, selectivity, or pharmacokinetic properties while retaining the core pharmacophore required for biological activity.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Pharmacokinetics Prediction
A promising drug candidate must not only be potent but also possess favorable ADME properties to be effective in the body. In silico tools like SwissADME and pkCSM can predict these properties early in the discovery process, flagging potential liabilities. mdpi.com These predictions are based on a compound's structure and physicochemical properties.
For a closely related derivative, (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, a SwissADME analysis yielded detailed pharmacokinetic predictions. mdpi.com Such an analysis for this compound would provide crucial insights into its drug-likeness. Key parameters evaluated include molecular weight, lipophilicity (LogP), solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. mdpi.com
Table 2: Representative In Silico ADME/Pharmacokinetic Predictions Note: The following data is from a published analysis of a structurally related compound, (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, and serves as an example of the parameters typically evaluated. mdpi.com
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | 449.46 g/mol | Meets drug-likeness criteria (<500) |
| LogP (Consensus) | 4.15 | Acceptable lipophilicity |
| H-Bond Acceptors | 6 | Meets drug-likeness criteria (≤10) |
| H-Bond Donors | 1 | Meets drug-likeness criteria (≤5) |
| Lipinski's Rule of Five | Yes (0 violations) | Good potential for oral bioavailability |
| Pharmacokinetics | ||
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeant | No | Unlikely to cross into the brain |
| P-gp Substrate | No | Not likely to be removed by efflux pumps |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2D6 Inhibitor | No | No predicted interaction |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Skin Permeability (log Kp) | -6.61 cm/s | Low skin penetration |
Gastrointestinal Absorption and Blood-Brain Barrier Permeation Predictions
The prediction of a molecule's ability to be absorbed by the gastrointestinal (GI) tract and its potential to cross the blood-brain barrier (BBB) are critical early indicators of its viability as a drug candidate.
Gastrointestinal (GI) Absorption: Computational models for a related isoindole-thiazole derivative predict favorable gastrointestinal absorption. mdpi.com This prediction is often based on an evaluation of multiple physicochemical properties, including lipophilicity, polarity, and molecular size, which are analyzed by platforms like SwissADME. nih.gov The "BOILED-Egg" model, for instance, provides an intuitive graphical prediction of passive GI absorption (HIA) based on lipophilicity (WLOGP) and polarity (TPSA). swissadme.chnih.gov For the analogue, the SwissADME evaluation indicated high GI absorption. mdpi.com
Blood-Brain Barrier (BBB) Permeation: The same computational analysis predicted that the related compound would not be able to penetrate the blood-brain barrier. mdpi.com The ability of a molecule to cross the BBB is tightly regulated and is a key consideration for drugs targeting the central nervous system (CNS) or for those where CNS side effects must be avoided. swissadme.ch The prediction of no BBB permeation suggests the compound is unlikely to have direct effects on the CNS. mdpi.com
| Parameter | Predicted Outcome for Analogue |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeation | No |
Metabolic Stability and CYP450 Interaction Predictions
Metabolic stability and potential interactions with cytochrome P450 (CYP450) enzymes are crucial for determining a drug's half-life and its potential for drug-drug interactions.
In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP450 isoforms. For the analogue (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, the SwissADME server predicted potential pharmacokinetic interactions with several key cytochrome P450 enzymes. mdpi.com Specifically, the compound was predicted to be an inhibitor of CYP1A2, CYP2C19, CYP2C9, and CYP3A4. mdpi.com This suggests that the compound could potentially interfere with the metabolism of other drugs cleared by these enzymes.
| CYP450 Isoform | Predicted Interaction for Analogue |
|---|---|
| CYP1A2 | Inhibitor |
| CYP2C19 | Inhibitor |
| CYP2C9 | Inhibitor |
| CYP3A4 | Inhibitor |
| CYP2D6 | Non-inhibitor |
Plasma Protein Binding Predictions
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site. High plasma protein binding can affect a drug's pharmacokinetic profile. While specific predictive data for plasma protein binding of this compound were not found in the reviewed literature, this is a parameter commonly evaluated in computational ADME studies. nih.gov
Prediction of Solubility and Lipophilicity (Log P, Log S)
Solubility and lipophilicity are fundamental physicochemical properties that significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (Log P): Lipophilicity is typically expressed as the logarithm of the partition coefficient (Log P), which measures a compound's distribution between an oily (octanol) and an aqueous phase. For the analogue (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, the predicted lipophilicity (consensus Log P o/w) was calculated to be 3.48. mdpi.com This value suggests advantageous permeability across cell membranes and contributes to the prediction of good oral absorption. mdpi.com The isoindoline-1,3-dione ring system itself is known for its hydrophobicity, which influences the Log P values of its derivatives. nih.gov
Solubility (Log S): Aqueous solubility is a critical factor for drug absorption. This property is often expressed as Log S, the logarithm of the molar solubility. While a specific Log S value for the target compound was not found, computational tools like SwissADME typically provide this prediction. Generally, Log S values are classified as follows:
> -2: highly soluble
-2 to -4: soluble
-4 to -6: moderately soluble
< -6: poorly soluble
| Parameter | Predicted Value for Analogue | Interpretation |
|---|---|---|
| Consensus Log P o/w | 3.48 | Indicates good lipophilicity, favoring cell membrane permeability. mdpi.com |
Investigation of Biological Activity and Mechanistic Insights in Vitro and Preclinical Models of 2 5 Methylthiazol 2 Yl Isoindoline 1,3 Dione
Target Identification and Validation through Biochemical Assays
Biochemical assays are crucial for identifying the direct molecular targets of a compound. For derivatives of the core 2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione structure, these studies have centered on enzyme inhibition.
Derivatives containing the isoindoline-1,3-dione and thiazole (B1198619) moieties have been investigated as inhibitors of several enzyme classes.
InhA Inhibitors : The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and a target for antitubercular drugs. nih.govnih.gov While direct studies on this compound are not specified, related heterocyclic compounds are explored for InhA inhibition. srce.hrmdpi.commdpi.com The general strategy involves designing molecules that can fit into the InhA binding pocket, often interacting with key residues like Tyrosine 158. mdpi.com
Ecto-5′-nucleotidase (CD73) : This enzyme plays a role in purinergic signaling by converting AMP to adenosine (B11128) and is a target in cancer and inflammation research. nih.govrsc.org Thioxoimidazolidinone derivatives, which share structural similarities with thiazoles, have shown significant inhibitory activity against human ecto-5′-nucleotidase (h-e5′NT). rsc.org For instance, certain azomethine-thioxoimidazolidinone compounds exhibit potent inhibition with IC50 values in the sub-micromolar range. rsc.org
Kinases : Protein kinases are critical regulators of cell signaling, and their inhibition is a major strategy in cancer therapy. nih.govnih.gov Thiazole derivatives have been identified as inhibitors of various kinases, including Aurora kinases and Casein Kinase II (CK2). nih.gov For example, certain 1,3-thiazole-5-carboxylic acid derivatives show potent inhibition of CK2 with IC50 values as low as 0.4 μM. nih.gov
Carbonic Anhydrases (CAs) : Isoindoline-1,3-dione derivatives have been evaluated for their inhibitory effects against human carbonic anhydrase (hCA) isoforms. Some derivatives show potent, low nanomolar inhibitory activities against cytosolic isoforms hCA I and hCA II. nih.gov
Cyclooxygenase (COX) : Conjugates of 5-methylthiazole (B1295346) and thiazolidinone have been identified as selective inhibitors of the COX-1 enzyme, demonstrating anti-inflammatory potential. nih.gov These compounds showed better activity than reference drugs like naproxen (B1676952) in in vitro assays. nih.gov
Information regarding direct receptor binding assays or allosteric modulation for the specific compound this compound is limited in the provided context. However, the broader class of thiazole derivatives has been studied in this area. For example, clomethiazole, a thiazole derivative, acts as an allosteric modulator of GABA-A receptors. dmed.org.ua Allosteric modulators can offer advantages over direct agonists or antagonists by fine-tuning receptor activity rather than simply turning it on or off. nih.govnih.gov
The modulation of protein-protein interactions (PPIs) is an emerging therapeutic strategy. nih.govresearchgate.net Certain 5-aminothiazole-based ligands have been developed as potent modulators of the PPI-mediated functions of the enzyme prolyl oligopeptidase (PREP), affecting processes like autophagy. nih.gov This indicates that the thiazole scaffold can be adapted to target the interfaces between proteins, a challenging area in drug discovery. nih.govnih.gov
Cell-Based Phenotypic Assays and Cellular Pathway Analysis
Cell-based assays provide insight into the compound's effect on whole cells, including its impact on cell growth, survival, and division.
Derivatives based on the isoindoline-1,3-dione and thiazole scaffolds have demonstrated significant effects on cell proliferation and viability across various cancer cell lines. These studies typically use assays like the MTT or SRB assay to measure cell viability. nih.govresearchgate.net
A structurally related compound, (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, was evaluated by the National Cancer Institute (NCI) against a panel of 59 human tumor cell lines. dmed.org.uamdpi.com This compound showed broad inhibition activity with an average GI50 (50% growth inhibition) value of 15.72 μM. dmed.org.uamdpi.com The effects varied across cell lines, with some showing higher sensitivity. mdpi.com For instance, N-benzylisoindole-1,3-dione derivatives also showed inhibitory effects on the viability of A549 lung carcinoma cells, with IC50 values around 115 μM after 48 hours of incubation. nih.gov
| Compound Type | Cell Line | Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | NCI-60 Panel (Average) | SRB | GI50 | 15.72 µM | dmed.org.uamdpi.com |
| N-benzylisoindole-1,3-dione derivative 3 | A549 (Lung Carcinoma) | MTT | IC50 (48h) | 114.25 µM | nih.gov |
| N-benzylisoindole-1,3-dione derivative 4 | A549 (Lung Carcinoma) | MTT | IC50 (48h) | 116.26 µM | nih.gov |
Compounds that inhibit cell proliferation are often investigated for their ability to induce programmed cell death (apoptosis) or cause cell cycle arrest.
Apoptosis Induction : Several studies have shown that thiazole and isoindoline (B1297411) derivatives can induce apoptosis in cancer cells. nih.govukrbiochemjournal.orgukrbiochemjournal.org For example, novel 2-amino-5-benzylthiazole derivatives were found to induce cleavage of PARP1 and caspase-3, increase the pro-apoptotic protein Bim, and decrease the anti-apoptotic protein Bcl-2 in human leukemia cells. ukrbiochemjournal.orgukrbiochemjournal.org These compounds also caused DNA fragmentation, a hallmark of apoptosis. ukrbiochemjournal.orgukrbiochemjournal.org Similarly, other 4-thiazolidinone (B1220212) derivatives induced apoptosis in breast cancer cells through both intrinsic and extrinsic pathways, evidenced by caspase activation and a reduction in mitochondrial membrane potential. mdpi.com
Cell Cycle Analysis : The progression of the cell cycle is a tightly regulated process, and disruption can lead to cell death. A novel 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative, which is structurally related to isoindoline-diones, was shown to arrest NCI-H929 multiple myeloma cells at the G0/G1 phase of the cell cycle. nih.gov This arrest prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. nih.gov
Reporter Gene Assays for Pathway Activation or Inhibition
No studies utilizing reporter gene assays to evaluate the effect of this compound on specific cellular signaling pathways have been identified. Consequently, there is no available data to report on its potential to either activate or inhibit transcriptional activity through pathways commonly assessed using this methodology, such as NF-κB, AP-1, or STAT activation.
Oxidative Stress and Cellular Homeostasis Modulation
There is a lack of published research on the effects of this compound on oxidative stress and cellular homeostasis. As a result, no data tables or detailed findings regarding its capacity to modulate reactive oxygen species (ROS) levels, influence antioxidant enzyme activity, or impact other markers of cellular homeostasis are available.
Mechanistic Elucidation at the Molecular Level
Detailed molecular-level investigations into the mechanism of action of this compound appear not to have been conducted or published.
Gene Expression Profiling (Transcriptomics)
No transcriptomic studies, such as microarray or RNA-sequencing, have been reported for cells or tissues exposed to this compound. Therefore, there is no information on how this compound may alter gene expression profiles.
Protein Expression and Post-Translational Modification Analysis (Proteomics)
Proteomic analyses to determine the global effects of this compound on protein expression and post-translational modifications have not been found in the scientific literature. There are no data tables or research findings to present in this regard.
Metabolomic Profiling in Response to Compound Exposure
There are no available metabolomic studies that have profiled the metabolic changes in biological systems upon exposure to this compound.
Intracellular Localization and Trafficking Studies of the Compound
Research into the intracellular localization and trafficking of this compound has not been published. Therefore, there is no information regarding its subcellular distribution or movement within cells.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
The exploration of a compound's SAR is fundamental to medicinal chemistry, providing a roadmap for optimizing its biological activity. For this compound, this involves the systematic modification of its chemical structure to identify key features that govern its potency and selectivity.
Design and Synthesis of Focused Compound Libraries for SAR Exploration
The journey to understanding the SAR of this compound begins with the design and synthesis of focused compound libraries. This process allows researchers to systematically alter different parts of the molecule and observe the resulting effects on its biological activity. The synthesis of such libraries often involves multi-step reaction sequences. For instance, derivatives of the isoindoline-1,3-dione scaffold can be synthesized through various chemical reactions, including the condensation of phthalic anhydride (B1165640) with substituted aminothiazoles. researchgate.net
The synthesis of a library of related compounds, such as thiazole derivatives, allows for a comprehensive exploration of the chemical space around the parent molecule. nih.gov This systematic approach is crucial for identifying analogs with improved potency and a more desirable selectivity profile.
Correlation of Specific Structural Features with Observed Biological Responses
Once a library of analogs has been synthesized, the next step is to evaluate their biological activity and correlate specific structural features with the observed responses. Isoindoline-1,3-dione derivatives are known to exhibit a range of biological activities, including anticancer effects. nih.govnih.gov The nature and position of substituents on the isoindoline-1,3-dione ring can have a profound impact on this activity. nih.gov
A hypothetical SAR study on this compound could involve synthesizing analogs with variations in the methyl group on the thiazole ring. Replacing the methyl group with other alkyl groups of varying sizes or with electron-donating or electron-withdrawing groups could provide valuable insights into the steric and electronic requirements for optimal activity. Similarly, substitutions on the phenyl ring of the isoindoline-1,3-dione moiety could be explored to enhance biological efficacy.
The following table illustrates a hypothetical SAR exploration for analogs of this compound, demonstrating how structural modifications could influence biological activity.
| Compound | Modification | Hypothetical Biological Activity |
| Parent Compound | This compound | Baseline activity |
| Analog 1 | Replacement of the methyl group with an ethyl group | Potentially increased activity due to enhanced lipophilicity |
| Analog 2 | Introduction of a chloro group on the isoindoline ring | May alter electronic properties and improve binding affinity |
| Analog 3 | Replacement of the thiazole ring with a different heterocycle | Could significantly change the selectivity and potency profile |
In Vitro Pharmacokinetic and ADME Studies in Preclinical Model Systems
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for its development as a drug. In vitro pharmacokinetic studies provide initial insights into how a compound is likely to behave in a biological system.
Metabolic Stability and Metabolite Identification in Hepatic Models
Metabolic stability is a critical parameter that determines the half-life of a compound in the body. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess this. These models contain the necessary enzymes, such as cytochrome P450s, that are responsible for the metabolism of most drugs.
In a typical metabolic stability assay, this compound would be incubated with liver microsomes or hepatocytes, and its disappearance over time would be monitored. A high rate of disappearance would indicate low metabolic stability, suggesting that the compound is rapidly cleared from the body. Conversely, a low rate of disappearance would signify high metabolic stability.
Metabolite identification is another crucial aspect of these studies. By analyzing the reaction mixture using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify the major metabolites of the parent compound. This information is vital for understanding the metabolic pathways of the compound and for identifying any potentially toxic metabolites. For some compounds, methylation can greatly improve metabolic stability. nih.gov
Plasma Protein Binding Characteristics
The extent to which a compound binds to plasma proteins, such as albumin, can significantly influence its distribution and efficacy. nih.gov Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect. Therefore, determining the plasma protein binding (PPB) is a key step in preclinical development. nih.gov
Equilibrium dialysis is a common in vitro method used to measure PPB. In this assay, a semi-permeable membrane separates a solution of the compound from a solution of plasma proteins. At equilibrium, the concentration of the unbound compound is the same on both sides of the membrane, allowing for the calculation of the percentage of the compound that is bound to the proteins. High plasma protein binding can limit the amount of free drug available to reach the target site, potentially reducing its efficacy.
Cell Permeability and Transport Mechanism Studies
For a drug to be effective, it must be able to cross biological membranes to reach its site of action. The Caco-2 cell permeability assay is a widely used in vitro model for predicting the intestinal absorption of orally administered drugs. nih.gov Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiate to form tight junctions and express transporter proteins similar to the human intestinal epithelium. nih.gov
In a Caco-2 assay, the permeability of this compound would be assessed by measuring its transport from the apical (intestinal lumen) side to the basolateral (blood) side of the cell monolayer. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport. wur.nl A high Papp value suggests good intestinal absorption, while a low Papp value indicates poor absorption. nih.gov
This assay can also provide insights into the transport mechanism. By measuring transport in both the apical-to-basolateral and basolateral-to-apical directions, it is possible to determine if the compound is a substrate for efflux transporters, such as P-glycoprotein, which can pump drugs out of cells and reduce their bioavailability.
The following table summarizes the key in vitro ADME parameters and the methods used to assess them.
| Parameter | In Vitro Model | Purpose |
| Metabolic Stability | Liver Microsomes, Hepatocytes | To predict the rate of clearance and half-life of the compound. |
| Metabolite Identification | Liver Microsomes, Hepatocytes | To identify the major metabolic pathways and potential toxic metabolites. |
| Plasma Protein Binding | Equilibrium Dialysis | To determine the fraction of the compound that is free to interact with its target. |
| Cell Permeability | Caco-2 Cell Monolayer | To predict the intestinal absorption and identify potential transport mechanisms. |
Advanced Applications and Emerging Research Avenues for 2 5 Methylthiazol 2 Yl Isoindoline 1,3 Dione Beyond Therapeutic/clinical
Materials Science and Functional Materials Development
The unique electronic and structural characteristics of the thiazole (B1198619) and isoindoline-1,3-dione scaffolds suggest that their hybrid structure, 2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione, could be a promising candidate for the development of novel functional materials.
Optoelectronic Properties and Applications (e.g., OLEDs)
Currently, there is no specific research detailing the optoelectronic properties of this compound. However, the foundational isoindoline-1,3-dione structure is recognized as a promising scaffold for materials with nonlinear optical (NLO) properties, attributed to its delocalized π-electron system. Research into various N-substituted isoindoline-1,3-dione derivatives has highlighted their potential in this area. The incorporation of the electron-rich 5-methylthiazole (B1295346) ring could further modulate the electronic properties of the isoindoline-1,3-dione core, potentially leading to materials suitable for applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices. A comprehensive review has also pointed towards the use of isoindoline-1,3-dione heterocycles in the development of photochromic materials.
Table 1: Potential Optoelectronic Characteristics of this compound Based on its Constituent Moieties
| Property | Contribution from Isoindoline-1,3-dione | Contribution from 5-Methylthiazole | Potential Application |
|---|---|---|---|
| π-Electron System | Delocalized electrons in the phthalimide (B116566) ring. | Electron-rich heterocyclic ring. | Organic Electronics |
| Charge Transport | Can be tuned by N-substitution. | Potential to influence charge mobility. | OLEDs, Organic Photovoltaics |
| Photostability | Generally stable aromatic core. | Stable aromatic heterocycle. | Durable Optoelectronic Devices |
| Luminescence | Can be functionalized to create luminescent compounds. | Can modify emission wavelengths. | Phosphorescent/Fluorescent Materials |
Polymer Chemistry and Polymerization Initiators
Direct research on the role of this compound in polymer chemistry or as a polymerization initiator has not been identified. Nevertheless, the thiazole moiety is a known building block in the synthesis of advanced polymers. Polymers containing thiazole units in their backbone have been investigated for their versatile (opto)electronic properties and potential use in conductive materials.
While research into thiazole derivatives as tubulin polymerization inhibitors is prevalent, this is a biological application. However, the reactivity of the thiazole ring and the stable isoindoline-1,3-dione structure could potentially be leveraged in the design of novel monomers for polymerization reactions or as initiators under specific conditions. Future research could explore the synthesis of polymers incorporating the this compound unit to create materials with unique thermal, mechanical, or electronic properties.
Sensor Development and Chemo/Biosensors
The development of chemosensors based on this compound is a plausible yet unexplored area of research. The foundational components of the molecule have independently shown significant promise in this field. For instance, isoindoline-imidazole based scaffolds have been successfully designed as fluorescent chemosensors for the detection of metal ions like Zn²⁺.
Similarly, thiazole derivatives have been effectively utilized in the creation of fluorescent probes for biologically relevant molecules such as cysteine and for detecting reactive oxygen species like hydrogen peroxide. The combination of the rigid, electron-accepting isoindoline-1,3-dione structure with the electron-donating thiazole ring could create a system with interesting photophysical properties, such as solvatochromism or aggregation-induced emission, which are highly desirable for sensor applications.
Analytical Chemistry Applications
In the field of analytical chemistry, this compound could find utility in the development of new analytical methods and as a specialized chemical tool.
Development of Advanced Analytical Methods for Detection and Quantification in Research Matrices
To date, no specific analytical methods for the detection and quantification of this compound have been published. The development of such methods would be a necessary precursor to any detailed investigation of its properties or applications. Standard techniques such as high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detection would likely be suitable for its analysis. The establishment of validated analytical methods would be crucial for pharmacokinetic studies (if ever explored therapeutically) and for monitoring its presence and stability in various research matrices, such as in materials science experiments.
Use as Chemical Probes or Standards in Mechanistic Studies
While there is no current research employing this compound as a chemical probe or standard, its structure suggests potential in this area. The thiazole scaffold is a common feature in compounds designed as chemical probes, often for investigating biological systems. For example, thiazole-based probes have been used to study enzyme inhibition by reacting with thiol groups.
The stable and well-defined structure of this compound makes it a suitable candidate for use as an analytical standard in studies involving related compounds. If this molecule or its derivatives are found to have interesting properties, it could serve as a reference compound for structure-activity relationship studies or for the calibration of analytical instrumentation.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Isoindoline-1,3-dione (Phthalimide) |
Supramolecular Chemistry and Host-Guest Interactions
There is currently no available research literature describing the use of this compound in the field of supramolecular chemistry or for studying host-guest interactions. Investigations into the self-assembly properties, formation of complex supramolecular architectures, or its potential as a host or guest molecule in molecular recognition events have not been reported.
Catalysis and Organocatalysis Research
Information regarding the application of this compound as a catalyst or in organocatalysis research is not present in the current scientific literature. While catalysts may be employed in the synthesis of this compound's derivatives, the molecule itself has not been identified as a catalyst for chemical transformations. mdpi.com
Agrochemical and Phytochemistry Research
Specific mechanistic studies on this compound concerning plant growth modulation or molecular-level pest control are not documented. Although the parent scaffolds, thiazole and isoindoline-1,3-dione, are found in various agrochemically active molecules, research delineating the precise mode of action of this particular compound in phytochemistry or as a pest control agent is not available. nih.govmdpi.comnih.gov For instance, related structures like N-(benzothiazol-5-yl)isoindoline-1,3-diones have been explored as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors for herbicidal activity, but this has not been extended specifically to this compound. nih.gov
Future Directions and Emerging Research Paradigms for 2 5 Methylthiazol 2 Yl Isoindoline 1,3 Dione
Exploration of Novel and Sustainable Synthetic Methodologies
The future synthesis of 2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione and its derivatives is expected to pivot towards greener and more efficient chemical processes. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous solvents. Future research will likely focus on the development of novel methodologies that prioritize sustainability, cost-effectiveness, and higher yields.
Key areas of exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often increasing product yields and minimizing side reactions.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, leading to safer and more scalable synthesis. This method is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.
Green Catalysis: The use of biocatalysts (enzymes) or metal catalysts that can be easily recovered and recycled will be a significant focus. These catalysts can offer high selectivity under mild conditions, reducing energy consumption and waste generation.
Alternative Solvents: Research will move towards replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, supercritical fluids (like CO2), or ionic liquids.
A comparative look at traditional versus sustainable approaches is summarized below.
| Feature | Traditional Synthesis | Novel/Sustainable Synthesis |
| Energy Input | High (prolonged heating) | Low (e.g., microwave, better heat transfer in flow) |
| Reaction Time | Hours to Days | Minutes to Hours |
| Solvents | Often hazardous VOCs | Greener alternatives (water, ionic liquids) |
| Catalysts | Stoichiometric reagents, heavy metals | Recyclable, biocatalysts |
| Waste Generation | High | Minimized |
Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
To unlock the full potential of the this compound scaffold, future research will heavily rely on the integration of combinatorial chemistry and high-throughput screening (HTS). nih.govresearchgate.net This combination allows for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of "hit" molecules with desired biological activities. slideshare.net
The process involves:
Library Design: Creating a virtual library of derivatives by systematically modifying different parts of the parent molecule. For this compound, this could involve substitutions on the methyl group of the thiazole (B1198619) ring or on the aromatic ring of the isoindoline (B1297411) moiety.
Combinatorial Synthesis: Employing automated, parallel synthesis techniques to produce a physical library of hundreds or thousands of these designed compounds. researchgate.net Solid-phase synthesis is a common method used in this context. researchgate.net
High-Throughput Screening (HTS): Using robotic automation to rapidly test the entire library against a specific biological target (e.g., an enzyme or a receptor) to identify compounds that exhibit a desired effect. slideshare.net
This approach transforms the traditional, one-compound-at-a-time research model into a highly efficient discovery engine, significantly increasing the chances of identifying lead compounds for further development. nih.gov
Development of Hybrid and Multifunctional Chemical Systems
A promising research avenue is the design of hybrid molecules that incorporate the this compound scaffold into a larger, multifunctional system. This strategy aims to create single chemical entities that can interact with multiple biological targets or combine different functionalities. The isoindoline-1,3-dione (phthalimide) moiety is a well-known scaffold in medicinal chemistry, recognized for its ability to be incorporated into diverse biologically active compounds. mdpi.comnih.gov
Examples of this approach include:
Dual-Target Inhibitors: Fusing the core structure with another pharmacophore known to inhibit a different, but related, biological pathway. This can lead to synergistic effects and may be a strategy to overcome drug resistance.
Probe-Conjugates: Linking the compound to a biotin (B1667282) or azide (B81097) "handle" for use in chemical biology applications, such as identifying its protein targets through affinity purification and mass spectrometry.
Theranostic Agents: Integrating the molecule with a diagnostic component (e.g., an imaging agent) and a therapeutic component to simultaneously visualize and treat a disease state.
The development of such hybrid systems requires a deep understanding of the structure-activity relationships of each component to ensure that the desired properties are retained or enhanced in the final molecule.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design
Computational chemistry and molecular modeling are indispensable tools for modern chemical research. researchgate.net For this compound, these in silico methods will be instrumental in accelerating research and providing insights that are difficult to obtain experimentally.
Future computational studies will likely focus on:
Molecular Docking: Simulating the interaction of the compound and its virtual derivatives with the three-dimensional structures of potential protein targets. This can predict binding modes and affinities, helping to prioritize which compounds to synthesize. manmiljournal.runih.gov
Quantum Mechanics (QM) Calculations: Investigating the electronic properties of the molecule to understand its reactivity and the nature of its interactions with biological targets at a subatomic level.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when bound to its target over time, providing insights into the stability of the interaction and the conformational changes involved.
ADME/Tox Prediction: Using algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed analogs, allowing researchers to filter out compounds with unfavorable profiles early in the discovery process. researchgate.net
These computational approaches reduce the time and cost associated with laboratory experiments by enabling a more rational, hypothesis-driven design of new and improved molecules. researchgate.net
| Computational Method | Application for this compound |
| Molecular Docking | Predict binding pose and affinity to target proteins. |
| Molecular Dynamics | Assess stability of the compound-protein complex over time. |
| QSAR | Relate chemical structure to biological activity for predictive design. |
| ADME Prediction | Forecast pharmacokinetic and toxicity properties in silico. |
Multi-Omics Integration for Comprehensive Biological Impact Assessment
To obtain a holistic view of the biological effects of this compound, future research will increasingly employ multi-omics approaches. ufz.denih.gov Instead of studying a single endpoint, these methods simultaneously measure changes across multiple layers of biological information. nih.gov
The primary omics fields to be integrated are:
Genomics/Transcriptomics: Analyzing how the compound alters gene expression across the entire genome (using RNA-sequencing) to identify affected pathways and cellular responses.
Proteomics: Quantifying changes in the levels of thousands of proteins within a cell or tissue after treatment to understand the functional consequences of altered gene expression. nih.gov
Metabolomics: Profiling the changes in small-molecule metabolites (e.g., lipids, amino acids, sugars) to get a snapshot of the cell's metabolic state and how it is perturbed by the compound. ufz.de
Integrating these large datasets provides a comprehensive, system-level understanding of the compound's mechanism of action, identifies potential off-target effects, and can help in discovering novel biomarkers of its activity. nih.govufz.de This systems toxicology approach is becoming essential for a thorough assessment of the biological impact of new chemical entities. ufz.de
Potential for Nanotechnology-Based Research Tools and Delivery Systems
Nanotechnology offers powerful tools to overcome common challenges in chemical biology research, such as poor solubility and non-specific delivery. nih.govnih.gov For research purposes, encapsulating this compound within nanocarriers could significantly enhance its utility as a research probe. mdpi.com
Potential nanotechnology-based applications include:
Enhanced Solubility and Stability: Formulating the compound in lipid nanoparticles, polymeric nanoparticles, or liposomes can improve its solubility in aqueous biological media and protect it from degradation. nih.govencyclopedia.pub
Targeted Delivery: The surface of these nanoparticles can be decorated with specific ligands (e.g., antibodies, peptides) that recognize and bind to receptors on a particular cell type. This would allow for the targeted delivery of the compound to specific cells of interest in a complex biological environment, reducing off-target effects. nih.gov
Controlled Release: Nanocarriers can be engineered to release their cargo in response to specific stimuli (e.g., changes in pH or the presence of a particular enzyme), providing greater control over when and where the compound becomes active. mdpi.com
These nanotechnology platforms can transform the compound into a highly specific and efficient research tool, enabling more precise investigations into its biological function. nih.gov
Sustainability and Environmental Considerations in Chemical Synthesis and Research Practices
The growing emphasis on green chemistry principles is shifting the paradigm of chemical synthesis, including that of complex heterocyclic molecules like this compound. The focus extends beyond mere synthetic efficiency to encompass the entire lifecycle of a chemical process, from the sourcing of raw materials to the final product's environmental fate. This section explores the key sustainability and environmental considerations pertinent to the synthesis and research of this compound and related compounds.
The development of environmentally benign synthetic routes for thiazole and isoindoline-1,3-dione derivatives is a significant area of research. bepls.comnih.gov Traditional synthetic methods often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to considerable waste generation and environmental concerns. nih.gov In contrast, green chemistry approaches aim to minimize the environmental impact by focusing on aspects such as atom economy, the use of renewable starting materials, and the selection of non-toxic catalysts and solvents. nih.gov
Several innovative and eco-friendly techniques are being explored for the synthesis of the core moieties of this compound. These include microwave-assisted synthesis, ultrasound-mediated reactions, and the use of green solvents and recyclable catalysts. bepls.comnih.gov For instance, the Hantzsch thiazole synthesis, a common method for creating the thiazole ring, can be adapted to greener conditions by using reusable catalysts and alternative energy sources like ultrasonic irradiation. mdpi.com Such methods can lead to higher yields, shorter reaction times, and milder reaction conditions. mdpi.comnih.gov
The use of biocatalysts, such as enzymes, presents a promising avenue for the sustainable synthesis of thiazole derivatives. mdpi.com Biocatalysis can offer high selectivity and operate under mild conditions, reducing energy consumption and the formation of byproducts. Similarly, the development of heterogeneous catalysts is crucial as they can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.com For example, silica-supported tungstosilisic acid has been effectively used as a reusable catalyst in the synthesis of Hantzsch thiazole derivatives. mdpi.com
In the context of the isoindoline-1,3-dione moiety, research has focused on developing solvent-free reaction conditions and utilizing water as a green solvent. researchgate.net These approaches significantly reduce the reliance on volatile organic compounds, which are major contributors to air pollution.
The table below summarizes various green chemistry approaches applicable to the synthesis of the thiazole and isoindoline-1,3-dione cores of the target compound.
| Green Chemistry Approach | Application in Synthesis | Potential Benefits |
| Microwave Irradiation | Accelerating the synthesis of thiazole derivatives. bepls.com | Reduced reaction times, higher yields, and often milder conditions. |
| Ultrasonic Irradiation | Facilitating the synthesis of thiazole and thiazolidinone derivatives. mdpi.comresearchgate.net | Enhanced reaction rates, improved yields, and energy efficiency. mdpi.com |
| Green Solvents | Utilizing solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) in the synthesis of thiazoles. bepls.com | Reduced toxicity and environmental pollution compared to traditional organic solvents. |
| Reusable Catalysts | Employing solid-supported catalysts like silica-supported tungstosilisic acid or chitosan-based biocatalysts. mdpi.commdpi.com | Simplified product purification, reduced catalyst waste, and potential for continuous processes. |
| Solvent-Free Synthesis | Conducting reactions without a solvent, often with mechanical grinding or at elevated temperatures. | Elimination of solvent waste, reduced environmental impact, and potentially higher atom economy. |
| Multi-component Reactions | Combining multiple starting materials in a single step to form complex molecules. bepls.commdpi.com | Increased efficiency, reduced waste from intermediate purification steps, and time savings. |
Future research in this area will likely focus on the integration of multiple green chemistry principles into a single synthetic pathway for this compound. This could involve, for example, a one-pot, multi-component synthesis using a biocatalyst in a green solvent under microwave irradiation. Furthermore, a comprehensive life cycle assessment will be crucial to quantitatively evaluate the environmental performance of different synthetic routes and guide the development of truly sustainable chemical processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione, and how can reaction conditions be optimized?
- Synthesis Methods : The compound is typically synthesized via multi-step reactions, including condensation between thiazole derivatives and isoindoline-1,3-dione precursors. For example, 2-(2-aminothiazol-5-yl)isoindoline-1,3-dione analogs are prepared by reacting bromo/cyanoacetyl intermediates with thiourea derivatives under reflux in acetic acid .
- Optimization : Key parameters include temperature control (reflux at ~110°C), stoichiometric ratios (1.1 equiv of formyl precursors), and catalysts (e.g., sodium acetate). Yield improvements (e.g., 36% to 50%) can be achieved by adjusting reaction times (3–6 hours) and solvent systems (glacial acetic acid vs. ethanol/water mixtures) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Structural Characterization :
- NMR Spectroscopy : - and -NMR are used to confirm regiochemistry. For example, -NMR of similar isoindoline-dione derivatives shows aromatic proton signals at δ 7.5–8.5 ppm and thiazole methyl groups at δ 2.5–3.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H] peaks for CHNOS).
- X-ray Crystallography : SHELX programs refine crystal structures, with R-factors < 0.05 for high-resolution data .
Q. What preliminary biological activities have been reported for this compound, and how are they evaluated?
- Bioactivity Screening :
- Enzyme Inhibition : Assays against kinases or proteases use fluorescence-based or colorimetric methods (e.g., ADP-Glo™ kinase assays).
- Anticancer Activity : MTT assays on cancer cell lines (IC values) and apoptosis markers (e.g., caspase-3 activation). Isoindole-dione derivatives exhibit IC values in the µM range .
- Anti-inflammatory Testing : COX-2 inhibition via ELISA or Western blot.
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiazole or isoindoline rings) influence bioactivity and selectivity?
- Structure-Activity Relationship (SAR) :
- Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -CF) enhances lipophilicity and target binding. For example, 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione shows improved stability and anticancer potency .
- Isoindoline Substitutions : Methyl groups at the 5-position of thiazole improve metabolic stability, while nitro groups increase electrophilicity for covalent binding .
- Methodology : Docking studies (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes to targets like proteasomes or kinases .
Q. What computational methods are used to predict the electronic and steric properties of this compound?
- Computational Modeling :
- DFT Calculations : B3LYP/6-31G(d) optimizes geometries and calculates frontier orbitals (HOMO-LUMO gaps). For example, dihedral angles (e.g., C1-C2-C3 = 121.4°) correlate with conformational stability .
- ADMET Prediction : SwissADME or pkCSM tools assess solubility, permeability, and cytochrome P450 interactions.
Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?
- Data Reconciliation :
- XRD vs. NMR : SHELXL refines XRD data to resolve ambiguities in proton environments (e.g., distinguishing aromatic vs. aliphatic protons). ORTEP-3 visualizes thermal ellipsoids to validate bond lengths/angles .
- Case Study : Discrepancies in nitro group orientation (NMR vs. DFT) were resolved via XRD, confirming a planar configuration .
Q. What strategies are employed to design enantioselective syntheses of chiral isoindoline-dione derivatives?
- Enantioselective Approaches :
- Chiral Catalysts : Use of Evans auxiliaries or Jacobsen catalysts in asymmetric Michael additions.
- Kinetic Resolution : Lipase-catalyzed ester hydrolysis to isolate R/S enantiomers.
- Case Study : Chiral HPLC (Chiralpak IA column) separated enantiomers of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione with >99% ee .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
